molecular formula C15H14N2O B14376608 [2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile CAS No. 88109-97-1

[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile

Cat. No.: B14376608
CAS No.: 88109-97-1
M. Wt: 238.28 g/mol
InChI Key: ZLRWZSYGDFBFOT-UHFFFAOYSA-N
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Description

[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a nitrile group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile typically involves the reaction of indole derivatives with nitrile-containing reagents under specific conditions. One common method includes the use of a base-catalyzed reaction where the indole derivative is reacted with an appropriate nitrile compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted amides or esters .

Scientific Research Applications

[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrile group in [2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

88109-97-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[2-methyl-1-(3-oxobut-1-enyl)indol-3-yl]acetonitrile

InChI

InChI=1S/C15H14N2O/c1-11(18)8-10-17-12(2)13(7-9-16)14-5-3-4-6-15(14)17/h3-6,8,10H,7H2,1-2H3

InChI Key

ZLRWZSYGDFBFOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C=CC(=O)C)CC#N

Origin of Product

United States

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